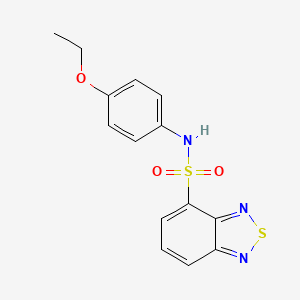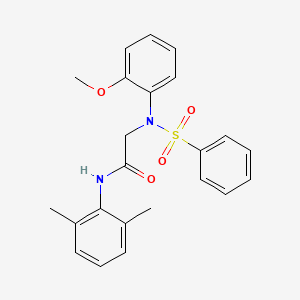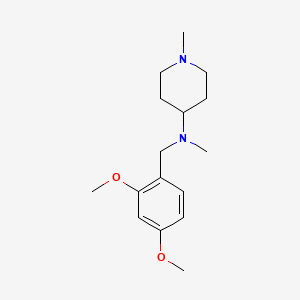amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
A-769662 activates 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by binding to the regulatory γ subunit of the enzyme. This leads to conformational changes in the enzyme, resulting in increased phosphorylation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide substrates and activation of downstream signaling pathways. The activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by A-769662 results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects, including:
- Activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Increased glucose uptake
- Increased fatty acid oxidation
- Inhibition of protein synthesis and cell growth
- Induction of apoptosis in cancer cells
- Protection of neurons from oxidative stress
- Improvement of cognitive function
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages and limitations for lab experiments. Advantages include:
- Specific activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Potent and reversible activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Ability to activate 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide in a variety of cell types and tissues
Limitations include:
- Limited solubility in water
- Poor bioavailability in vivo
- Potential off-target effects
Zukünftige Richtungen
For research on A-769662 include:
- Development of more potent and selective 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide activators
- Investigation of the therapeutic potential of A-769662 in metabolic disorders, cancer, and neurodegenerative diseases
- Study of the molecular mechanisms underlying the effects of A-769662 on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide signaling
- Examination of the potential off-target effects of A-769662
- Analysis of the pharmacokinetics and pharmacodynamics of A-769662 in vivo.
Synthesemethoden
A-769662 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. The second step involves the reaction of 4-chlorobenzenesulfonamide with 3,4-difluoroaniline to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, A-769662 has been shown to improve glucose and lipid metabolism by activating 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide. In cancer, A-769662 has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c1-25(29(27,28)17-9-4-14(21)5-10-17)16-7-2-13(3-8-16)20(26)24-15-6-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVZGNFPVNLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(3,4-difluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)


![methyl 4-[(3-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4984753.png)


![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
